2-Bromo-1-[4-(tert-butyldimethylsilanyloxy)phenyl]propan-1-one
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Overview
Description
2-Bromo-1-[4-(tert-butyldimethylsilanyloxy)phenyl]propan-1-one is an organic compound with the molecular formula C15H23BrO2Si It is a brominated ketone derivative that features a tert-butyldimethylsilanyloxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[4-(tert-butyldimethylsilanyloxy)phenyl]propan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of 4-(tert-butyldimethylsilanyloxy)benzaldehyde with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure controlled bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[4-(tert-butyldimethylsilanyloxy)phenyl]propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Sodium borohydride in a solvent like ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-1-[4-(tert-butyldimethylsilanyloxy)phenyl]propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[4-(tert-butyldimethylsilanyloxy)phenyl]propan-1-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The tert-butyldimethylsilanyloxy group provides steric hindrance, influencing the compound’s overall reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene
- 2-Bromo-4-tert-butyl-1-methylbenzene
- 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone
Uniqueness
2-Bromo-1-[4-(tert-butyldimethylsilanyloxy)phenyl]propan-1-one is unique due to the presence of the tert-butyldimethylsilanyloxy group, which imparts distinct steric and electronic properties. This group can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C15H23BrO2Si |
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Molecular Weight |
343.33 g/mol |
IUPAC Name |
2-bromo-1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propan-1-one |
InChI |
InChI=1S/C15H23BrO2Si/c1-11(16)14(17)12-7-9-13(10-8-12)18-19(5,6)15(2,3)4/h7-11H,1-6H3 |
InChI Key |
HGIJNGCYOVXNIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)Br |
Origin of Product |
United States |
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